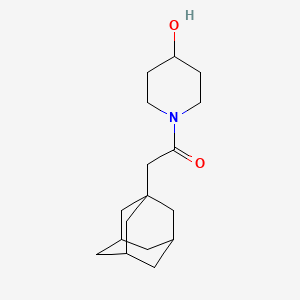
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as DMBI, is a synthetic compound that belongs to the class of isoindole derivatives. It has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In
作用機序
The mechanism of action of 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest by targeting the PI3K/Akt/mTOR and MAPK/ERK pathways. In viral infections, it has been shown to inhibit viral replication by interfering with various stages of the viral life cycle, including viral entry, transcription, and assembly.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce DNA damage, oxidative stress, and mitochondrial dysfunction. In viral infections, it has been shown to inhibit viral replication and induce the production of antiviral cytokines. In animal models, it has been shown to exhibit good pharmacokinetic properties and low toxicity.
実験室実験の利点と制限
One of the main advantages of using 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its synthetic accessibility and versatility. It can be easily synthesized from commercially available starting materials and can be modified to introduce various functional groups. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. However, one of the limitations of using 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer and antiviral activity. In materials science, further studies are needed to explore its potential as a building block for the synthesis of organic semiconductors and OLEDs. In organic electronics, further studies are needed to optimize its charge transport properties and stability. Overall, 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
合成法
The synthesis of 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been reported in the literature by various researchers. One of the most common methods involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting intermediate is then treated with methoxyacetic acid and acetic anhydride to yield 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Other methods involve the use of different starting materials and reaction conditions, but the general strategy involves the condensation of an amine and an anhydride followed by methylation and acetylation.
科学的研究の応用
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer activity against various cell lines, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential as an antiviral agent against HIV and herpes simplex virus. In materials science, 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors and OLEDs. In organic electronics, it has been shown to exhibit good charge transport properties and high thermal stability.
特性
IUPAC Name |
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-9-4-6-11-13(8-9)25-18(19-11)20-16(21)10-5-7-12(23-2)15(24-3)14(10)17(20)22/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSZCHXLVHAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)




![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)